3-Isocyanato-4-methoxybiphenyl
Overview
Description
3-Isocyanato-4-methoxybiphenyl: is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is a derivative of biphenyl, where one of the phenyl rings is substituted with an isocyanate group at the third position and a methoxy group at the fourth position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the isocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Tertiary amines, metal catalysts
Major Products Formed:
Ureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Thiocarbamates: Formed from the reaction with thiols
Scientific Research Applications
Chemistry: 3-Isocyanato-4-methoxybiphenyl is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, this compound is utilized in the development of enzyme inhibitors and as a reagent in the modification of biomolecules .
Industry: In the industrial sector, this compound is employed in the production of specialty polymers and coatings, where its reactivity with nucleophiles is exploited to create materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Isocyanato-4-methoxybiphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of ureas, carbamates, and other compounds .
Comparison with Similar Compounds
- 4-Isocyanato-4-methoxybiphenyl
- 3-Isocyanato-4-methylbiphenyl
- 3-Isocyanato-4-chlorobiphenyl
Comparison: 3-Isocyanato-4-methoxybiphenyl is unique due to the presence of both an isocyanate group and a methoxy group on the biphenyl structure. This combination imparts specific reactivity and properties that are distinct from other similar compounds. For instance, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-7-12(9-13(14)15-10-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVGPDSYJRMTFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393376 | |
Record name | 3-Isocyanato-4-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-22-3 | |
Record name | 3-Isocyanato-4-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isocyanato-4-methoxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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